![molecular formula C22H14F2O3 B4847317 7-[(2,4-difluorobenzyl)oxy]-4-phenyl-2H-chromen-2-one](/img/structure/B4847317.png)
7-[(2,4-difluorobenzyl)oxy]-4-phenyl-2H-chromen-2-one
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Overview
Description
7-[(2,4-difluorobenzyl)oxy]-4-phenyl-2H-chromen-2-one is a flavonoid compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound is also known as Diflavanone A and is a member of the chromone family of compounds. The unique chemical structure of Diflavanone A has made it an interesting target for researchers in the field of medicinal chemistry.
Mechanism of Action
The mechanism of action of Diflavanone A is not fully understood. However, studies have shown that this compound exerts its therapeutic effects through the modulation of several signaling pathways in the body. Diflavanone A has been shown to inhibit the activity of several enzymes that are involved in the inflammatory response, which may contribute to its anti-inflammatory effects.
Biochemical and Physiological Effects:
Diflavanone A has been shown to have several biochemical and physiological effects. Studies have demonstrated that this compound possesses antioxidant properties and can scavenge free radicals in the body. Diflavanone A has also been shown to inhibit the growth of cancer cells and induce apoptosis in these cells. Additionally, this compound has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
One of the advantages of using Diflavanone A in lab experiments is its unique chemical structure, which makes it an interesting target for researchers in the field of medicinal chemistry. Additionally, this compound has been shown to possess several therapeutic properties, which makes it a potentially useful compound for the development of new drugs. However, one of the limitations of using Diflavanone A in lab experiments is the complexity of its synthesis, which may limit its availability for use in research.
Future Directions
There are several future directions for research involving Diflavanone A. One area of research is the development of new drugs based on the chemical structure of this compound. Additionally, further studies are needed to fully understand the mechanism of action of Diflavanone A and its potential therapeutic applications. Further research is also needed to determine the safety and efficacy of this compound in humans.
Synthesis Methods
The synthesis of Diflavanone A is a complex process that involves several steps. The first step involves the reaction of 2,4-difluorobenzyl alcohol with 4-hydroxybenzaldehyde to form the intermediate compound 7-(2,4-difluorobenzyl)-4-hydroxy-2H-chromen-2-one. This intermediate is then subjected to a cyclization reaction using a Lewis acid catalyst to form Diflavanone A.
Scientific Research Applications
Diflavanone A has been the subject of several scientific studies due to its potential therapeutic benefits. Research has shown that this compound possesses anti-inflammatory, antioxidant, and anti-cancer properties. Studies have also demonstrated that Diflavanone A has the potential to be used in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
properties
IUPAC Name |
7-[(2,4-difluorophenyl)methoxy]-4-phenylchromen-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H14F2O3/c23-16-7-6-15(20(24)10-16)13-26-17-8-9-18-19(14-4-2-1-3-5-14)12-22(25)27-21(18)11-17/h1-12H,13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWUAREQLCKOZIV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=O)OC3=C2C=CC(=C3)OCC4=C(C=C(C=C4)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H14F2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-[(2,4-difluorobenzyl)oxy]-4-phenyl-2H-chromen-2-one |
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